REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([N+:10]([O-])=O)[CH:4]=1.[C:13]1(=O)[C:23]2=[C:24]3[C:19](=[CH:20][CH:21]=[CH:22]2)[CH:18]=[CH:17][CH:16]=[C:15]3[C:14]1=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6](=[CH:8][CH:9]=1)[N:7]=[C:13]1[C:23]3[CH:22]=[CH:21][CH:20]=[C:19]4[C:24]=3[C:15]([C:14]1=[N:10]2)=[CH:16][CH:17]=[CH:18]4
|
Name
|
|
Quantity
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0.05 mol
|
Type
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reactant
|
Smiles
|
COC1=CC(=C(N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C(C2=CC=CC3=CC=CC1=C23)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2N=C3C(=NC2=CC1)C=1C=CC=C2C=CC=C3C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.9 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |